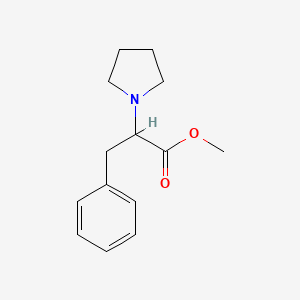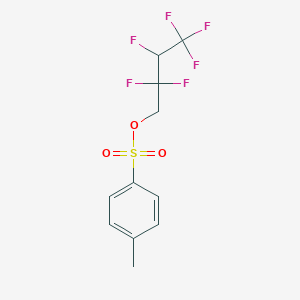
UNII-L194HGU2LD
Vue d'ensemble
Description
. Polymyxin B3 is a member of the polymyxin class of antibiotics, which are primarily used to treat infections caused by Gram-negative bacteria. These antibiotics are cyclic polypeptides that disrupt the bacterial cell membrane, leading to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polymyxin B3 is synthesized through a series of peptide bond formations. The synthesis involves the coupling of amino acids in a specific sequence to form the cyclic peptide structure. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Polymyxin B3 involves fermentation processes using strains of the bacterium Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purification steps often include solvent extraction, precipitation, and chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Polymyxin B3 undergoes various chemical reactions, including:
Oxidation: Polymyxin B3 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of Polymyxin B3, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives and analogs of Polymyxin B3, which may have different antibacterial properties and pharmacokinetic profiles .
Applications De Recherche Scientifique
Polymyxin B3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and the development of new antibiotics.
Biology: Polymyxin B3 is used in research to understand bacterial cell membrane structure and function.
Medicine: It is studied for its potential use in treating multidrug-resistant bacterial infections.
Mécanisme D'action
Polymyxin B3 exerts its effects by binding to the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the bacterial cell membrane, leading to increased permeability and eventual cell death. The molecular targets include the lipid A component of lipopolysaccharides, and the pathways involved include membrane disruption and inhibition of essential cellular processes .
Comparaison Avec Des Composés Similaires
Polymyxin B3 is similar to other polymyxins, such as Polymyxin B1 and Polymyxin E (colistin). Polymyxin B3 has unique structural features that may confer different pharmacological properties. For example, Polymyxin B3 has a different amino acid sequence compared to Polymyxin B1, which can affect its binding affinity and spectrum of activity .
List of Similar Compounds
- Polymyxin B1
- Polymyxin E (colistin)
- Polymyxin A
- Polymyxin D
Propriétés
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYEKLWXWDOOD-RUDZPDEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71140-58-4 | |
| Record name | Polymyxin B3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L194HGU2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Polymyxin B3 exert its antibacterial activity?
A1: Polymyxin B3, similar to other polymyxins, targets the bacterial cell membrane. Its cationic cyclic peptide ring interacts with the negatively charged lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and eventual cell death [, ].
Q2: What is the structural difference between Polymyxin B3 and other polymyxins like Polymyxin B1 and B2?
A2: Polymyxins are a family of cyclic polypeptides with structural variations primarily in the fatty acyl chain and amino acid residues. While all share a cyclic heptapeptide ring, Polymyxin B3 differs from Polymyxin B1 and B2 in the composition of its fatty acyl chain []. These subtle structural differences can influence their antibacterial potency and selectivity.
Q3: Can Polymyxin B3 be used in combination with other antibiotics?
A3: Yes, research suggests that Polymyxin B3 demonstrates synergy with several existing antibiotics, including rifampicin, minocycline, and vancomycin, against both wild-type and multidrug-resistant Pseudomonas aeruginosa strains []. This synergistic effect could potentially improve treatment efficacy and combat antibiotic resistance.
Q4: Are there any analytical methods available to measure Polymyxin B3 concentrations?
A4: Several studies have developed and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for quantifying Polymyxin B3 in biological samples like plasma and epithelial lining fluid [, ]. These methods are crucial for pharmacokinetic studies and dosage optimization.
Q5: What is the significance of studying the plasma protein binding of Polymyxin B3?
A5: Understanding the binding interactions of Polymyxin B3 with plasma proteins, such as α1-acid glycoprotein (AGP), is crucial because it directly impacts the drug's pharmacokinetics and pharmacodynamics. The binding affinity influences the amount of unbound (free) drug available to exert antibacterial activity and be cleared by the kidneys [].
Q6: What are the potential advantages of using Polymyxin B3 over other last-resort antibiotics?
A6: While more research is needed, preliminary studies suggest Polymyxin B3 demonstrates potent activity against carbapenem-resistant and multidrug-resistant Pseudomonas aeruginosa clinical isolates []. This finding highlights its potential as a valuable therapeutic option for infections caused by drug-resistant bacteria where other antibiotics are ineffective.
Q7: What are the major challenges associated with the development of Polymyxin B3 as a therapeutic agent?
A7: Despite its promising antibacterial activity, Polymyxin B3, like other polymyxins, faces challenges regarding nephrotoxicity. Research indicates that polymyxins accumulate in kidney tubular cells, potentially contributing to cell death through apoptosis []. Further research is crucial to mitigate this toxicity and improve the safety profile of Polymyxin B3.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)

![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)
![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)

